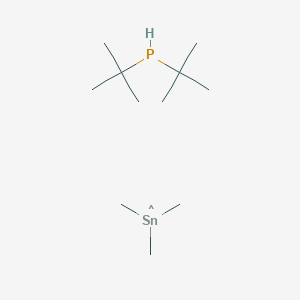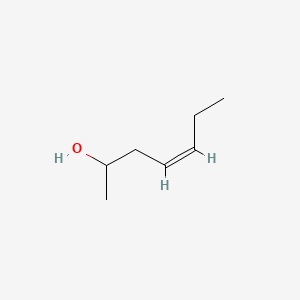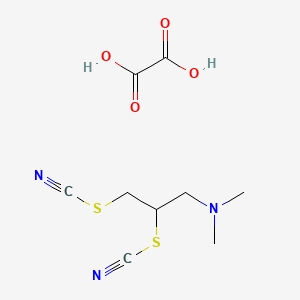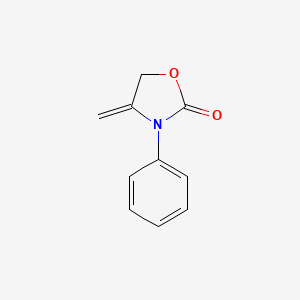
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium. This method utilizes urea and ethanolamine reagents, with a catalytic amount of nitromethane to absorb microwaves and generate hot spots, leading to efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and methylidene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using halogens, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the phenyl and methylidene moieties .
Aplicaciones Científicas De Investigación
4-Methylidene-3-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through binding to the bacterial ribosome, preventing the formation of functional proteins .
Comparación Con Compuestos Similares
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties.
Contezolid: A newer oxazolidinone derivative under clinical investigation.
Uniqueness: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both a phenyl group and a methylidene group.
Propiedades
Número CAS |
31108-44-8 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9NO2/c1-8-7-13-10(12)11(8)9-5-3-2-4-6-9/h2-6H,1,7H2 |
Clave InChI |
QQDRXTHXUBLTDV-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC(=O)N1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



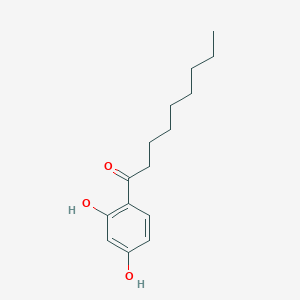
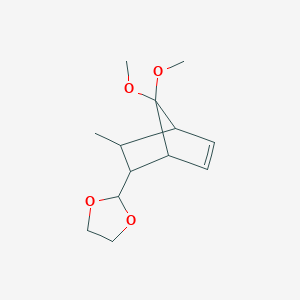
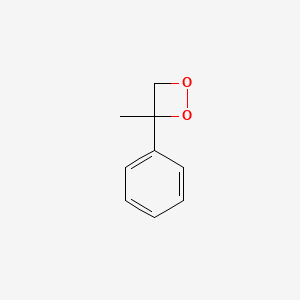

![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
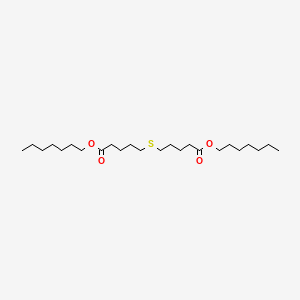
![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)
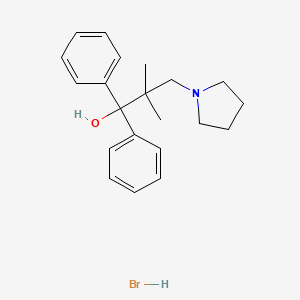
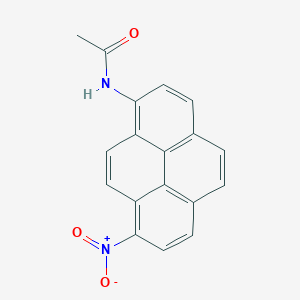
![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)
